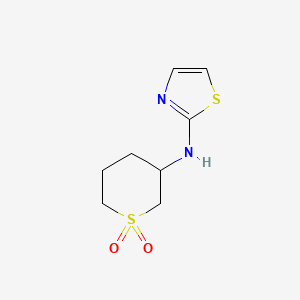![molecular formula C13H15N5O3S B12934661 3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide CAS No. 90234-16-5](/img/structure/B12934661.png)
3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a pyrimidinyl group and a dimethylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with pyrimidine-2-carboxylic acid under dehydrating conditions to form the amide bond.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-4-yl)benzamide
- 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-5-yl)benzamide
Uniqueness
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
90234-16-5 |
|---|---|
Fórmula molecular |
C13H15N5O3S |
Peso molecular |
321.36 g/mol |
Nombre IUPAC |
3-(dimethylsulfamoylamino)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H15N5O3S/c1-18(2)22(20,21)17-11-6-3-5-10(9-11)12(19)16-13-14-7-4-8-15-13/h3-9,17H,1-2H3,(H,14,15,16,19) |
Clave InChI |
QJZDMCXOZLSRAF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



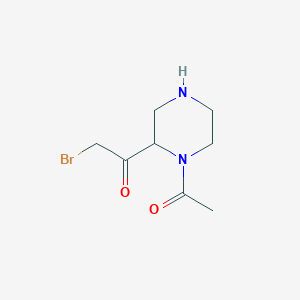
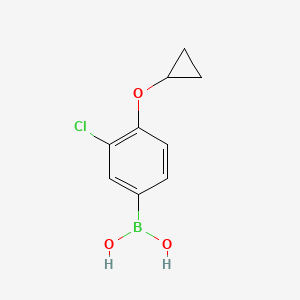

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
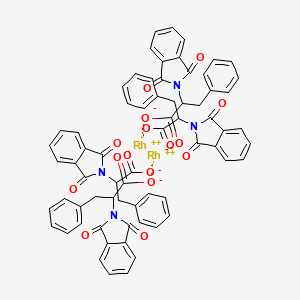
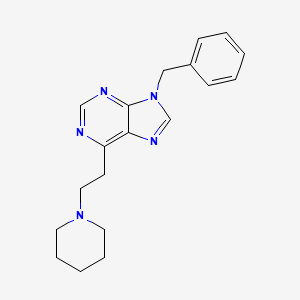
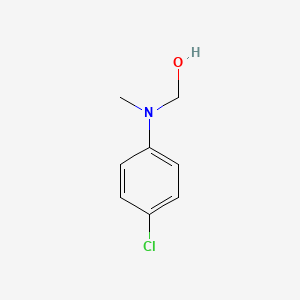
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
